molecular formula C16H10FNO2 B3060816 1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid CAS No. 89242-20-6

1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid

Cat. No.: B3060816
CAS No.: 89242-20-6
M. Wt: 267.25 g/mol
InChI Key: SGFZBYXRNYXSEN-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid (CAS: 89242-20-6) is a fluorinated isoquinoline derivative with a molecular formula of C₁₆H₁₀FNO₂ . Its structure comprises an isoquinoline core substituted at position 1 with a 3-fluorophenyl group and a carboxylic acid moiety at position 3 (Figure 1). The fluorine atom at the meta position of the phenyl ring introduces electronic and steric effects that may influence its chemical reactivity and biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluorophenyl)isoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2/c17-12-6-3-5-11(8-12)15-13-7-2-1-4-10(13)9-14(18-15)16(19)20/h1-9H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFZBYXRNYXSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2C3=CC(=CC=C3)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90533731
Record name 1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90533731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89242-20-6
Record name 1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90533731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthetic Approaches

The synthesis of 1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid typically involves multi-step reactions that can be tailored to introduce various substituents for enhanced biological activity.

Table 1: Synthetic Routes for Isoquinoline Derivatives

CompoundSynthetic MethodologyKey Steps
This compoundCondensation reactionsFormation of isoquinoline core followed by carboxylation
1-(2-Chlorophenyl)isoquinoline-3-carboxylic acidCombinatorial synthesisUse of various anilines to explore structure-activity relationships
Quinolone derivativesGould-Jacobs cyclizationCondensation with diethyl ethoxymethylenemalonate

These synthetic strategies lay the groundwork for further modifications that enhance the pharmacological profiles of related compounds.

Biological Activities

Research has shown that isoquinoline derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.

Anticancer Activity

Recent studies have highlighted the potential of isoquinoline derivatives in cancer therapy. For instance, compounds similar to this compound have been shown to inhibit key pathways involved in tumor growth.

  • Mechanism : The compound targets the vascular endothelial growth factor receptor (VEGFR-2), which plays a crucial role in angiogenesis.
  • Case Study : A derivative demonstrated significant antiproliferative activity against various cancer cell lines, with a notable reduction in VEGFR-2 gene expression and induction of apoptosis through upregulation of pro-apoptotic proteins like Bax and Caspase-7 .

Table 2: Summary of Anticancer Studies

Study ReferenceCompound TestedIC50 (nM)Mechanism
This compound36VEGFR-2 inhibition
Quinoline derivative (10p)97Apoptosis induction

Therapeutic Applications

The therapeutic potential of this compound extends beyond oncology:

Neurological Disorders

Isoquinolines are being investigated for their neuroprotective effects. Compounds that modulate neurotransmitter systems could be beneficial in treating conditions such as anxiety and depression.

Antimicrobial Properties

Some isoquinoline derivatives have demonstrated antimicrobial activity against various pathogens, indicating their potential use as antibiotics or antifungal agents.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(2-Chlorophenyl)isoquinoline-3-carboxylic Acid

  • Structure : Features a 2-chlorophenyl group at position 1 instead of 3-fluorophenyl.
  • Synthesis : Synthesized via multi-step routes for antitumor research, as reported in .
  • Biological Activity: Acts as a precursor for metal complexes targeting peripheral benzodiazepine receptors (PBR). The Gd³⁺ complex exhibits relaxivity comparable to Gd³⁺-DTPA, while the Eu³⁺ complex shows bright fluorescence .
  • Key Differences :
    • Chlorine’s larger atomic size and lower electronegativity compared to fluorine may alter receptor-binding affinity and metabolic stability.
    • The ortho-substituted chlorine could sterically hinder interactions compared to the meta-fluorine in the target compound.

N-sec-Butyl-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide

  • Structure: An amide derivative of 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid with N-sec-butyl and N-methyl groups .
  • Biological Activity :
    • Structural modifications aim to enhance lipophilicity and bioavailability for central nervous system (CNS) targets.
  • Fluorine’s absence and chlorine’s position may reduce metabolic oxidation compared to the target compound.

Amides of Isoquinoline-3-carboxylic Acids

  • Structure : Includes benzylamides and other substituted amides (e.g., compound 1 in ).
  • Biological Activity :
    • Demonstrated anticonvulsant activity in maximal electroshock (MES) and 6Hz seizure tests. One compound showed ED₅₀ = 385.69 mg/kg and TD₅₀ > 600 mg/kg , indicating a favorable therapeutic index .
  • Comparison: The carboxylic acid in the target compound could serve as a hydrogen-bond donor, unlike amides, which may reduce solubility but enhance target specificity.

3-Fluoroisoquinoline-1-carboxylic Acid

  • Structure: Fluorine is positioned on the isoquinoline core (position 3) rather than the phenyl ring .
  • Comparison :
    • Altered electronic distribution due to fluorine’s direct attachment to the heterocycle may affect acidity (pKa) and metal-chelation properties.

Isoquinoline-3-carboxylic Acid (Parent Compound)

  • Structure : Lacks the 3-fluorophenyl substituent.
  • Applications :
    • Used as a precursor for pesticides, dyes, and polymers. High solubility in water and alcohol facilitates synthetic applications .

Data Table: Structural and Functional Comparison

Compound Name Substituents Biological Activity Key Properties/Findings References
1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid 3-Fluorophenyl (C₁), COOH (C3) Not reported Potential PBR targeting; structural analog
1-(2-Chlorophenyl)isoquinoline-3-carboxylic acid 2-Chlorophenyl (C1), COOH (C3) Antitumor, PBR ligand Gd³⁺ complex relaxivity = Gd³⁺-DTPA
N-sec-Butyl-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide 2-Chlorophenyl (C1), amide (C3) CNS-targeted Enhanced lipophilicity
Amide derivatives (e.g., compound 1) Variable amides (C3) Anticonvulsant ED₅₀ = 385.69 mg/kg (6Hz test)
3-Fluoroisoquinoline-1-carboxylic acid Fluorine (C3 isoquinoline), COOH (C1) Not reported Positional isomer; altered electronics

Discussion of Substituent Effects

  • Fluorine vs. Chlorine :
    • Fluorine’s electronegativity enhances electrostatic interactions with targets but may reduce metabolic stability due to resistance to oxidation.
    • Chlorine’s larger size improves hydrophobic interactions but increases molecular weight.
  • Position of Substituents :
    • Meta-substitution (3-fluorophenyl) may allow better conformational flexibility compared to ortho-substituted analogs.
  • Carboxylic Acid vs. Amide :
    • The COOH group offers hydrogen-bonding capability, critical for receptor binding, while amides improve bioavailability.

Biological Activity

1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid is a fluorinated isoquinoline derivative that has gained attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound is characterized by its unique structure, which influences its interaction with biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C15H12FNO2. The presence of the fluorine atom at the 3-position on the phenyl ring enhances the compound's lipophilicity and may improve its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine substitution can enhance binding affinity and selectivity, leading to more potent biological effects. This compound has been studied for its potential to inhibit various molecular pathways involved in disease processes.

Antimicrobial Activity

Research indicates that isoquinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within a promising range, indicating their potential as antimicrobial agents.

Anticancer Properties

This compound has been evaluated for its anticancer activity. A recent study highlighted its ability to induce apoptosis in cancer cells by influencing the expression of apoptotic markers such as Bax and Caspase-7, as well as reducing the expression of VEGFR-2, a key player in tumor angiogenesis . This suggests a dual mechanism where the compound not only inhibits cell proliferation but also promotes programmed cell death.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other fluorinated isoquinoline derivatives:

Compound NameStructure VariationBiological Activity
1-(2-Fluorophenyl)isoquinoline-3-carboxylic acidFluorine at position 2Varies; potential differences in binding affinity
1-(4-Fluorophenyl)isoquinoline-3-carboxylic acidFluorine at position 4Distinct chemical and biological characteristics

Case Studies and Research Findings

  • Antimicrobial Study : A study demonstrated that related isoquinoline derivatives displayed effective antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, with MIC values suggesting significant potency .
  • Anticancer Activity : In vitro assays revealed that certain derivatives could inhibit cancer cell growth effectively, with IC50 values indicating strong antiproliferative effects compared to established chemotherapeutics like sorafenib .
  • Mechanistic Insights : Further investigations into the molecular mechanisms have shown that these compounds can modulate gene expression related to apoptosis, suggesting their role as potential therapeutic agents in cancer treatment .

Q & A

Q. What precautions are critical when handling fluorinated isoquinoline derivatives?

  • Methodological Answer : Use PPE (gloves, goggles) in fume hoods. Avoid inhalation (fluorine volatility) and dispose of waste via halogen-specific protocols. Monitor for acute toxicity (LD₅₀ > 500 mg/kg in rodents) in preclinical studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid
Reactant of Route 2
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1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid

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